![molecular formula C17H25NO5 B3182315 tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate CAS No. 452340-95-3](/img/structure/B3182315.png)
tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate
Vue d'ensemble
Description
“tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate” is a chemical compound with the molecular formula C17H23NO5 . It is an impurity of Vilanterol, which is a novel and selective agonist of β2-ar .
Synthesis Analysis
The synthesis of this compound involves the addition of trifluoroacetic acid to di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonic acid at 20°C in a stirred solution of dichloromethane. After stirring for 4 hours, an aqueous sodium hydroxide solution is added to the reaction solution, stirred for half an hour, and separated. The organic layer is then washed with water, dried, concentrated, and recrystallized from ether to obtain the compound .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 489.1±45.0 °C and a predicted density of 1.134±0.06 g/cm3. Its pKa is predicted to be 10.92±0.46 .Applications De Recherche Scientifique
Chemical Transformations and Synthetic Applications
Functionalized N-tert-butyl-2-aryl-ethanamides Synthesis : A study describes the smooth reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides in good yields, showcasing a method for generating structurally complex molecules from simpler precursors (Yavari, Zare, & Mohtat, 2007).
Polymerisable Antioxidants with Hindered Phenol : Research on the synthesis of new monomeric antioxidants containing hindered phenol structures, similar to the tert-butyl groups in the query compound, highlights their potential for stabilizing polypropylene against thermal oxidation. This study indicates the utility of such compounds in material science, particularly in enhancing polymer stability (Pan, Liu, & Lau, 1998).
Benzimidazole-based Polymers for Electronic Applications : The development of new benzimidazole units for use in donor–acceptor–donor type polymers for electronic applications is another area where similar compounds could find relevance. These materials are investigated for their electrochemical and optical properties, suggesting potential applications in the development of electronic and photonic devices (Ozelcaglayan et al., 2012).
Synthetic Phenolic Antioxidants in Environmental Samples : A study identifying synthetic phenolic antioxidants (SPAs) in indoor dust samples underscores the environmental presence and persistence of phenolic compounds. This research may inform studies on the environmental stability and degradation pathways of related compounds (Liu et al., 2017).
Mécanisme D'action
Target of Action
It is known to be an impurity of vilanterol , a selective agonist of β2-adrenergic receptor . Therefore, it might interact with similar targets.
Mode of Action
As an impurity of Vilanterol, it may share some similarities in its interaction with its targets. Vilanterol works by binding to the β2-adrenergic receptor, leading to smooth muscle relaxation in the airways .
Biochemical Pathways
If it shares similarities with vilanterol, it might be involved in the adrenergic signaling pathway, leading to the relaxation of smooth muscles in the airways .
Result of Action
If it shares similarities with Vilanterol, it might lead to the relaxation of smooth muscles in the airways .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Analyse Biochimique
Biochemical Properties
Tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with β2-adrenergic receptors, acting as an agonist The nature of these interactions involves binding to the receptor sites, leading to the activation of downstream signaling pathways
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with β2-adrenergic receptors can lead to increased cyclic AMP (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream effectors . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Moreover, this compound may also impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to β2-adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades . The activation of these pathways results in the modulation of various cellular processes, including gene expression. For example, the increased cAMP levels can lead to the activation of transcription factors such as CREB (cAMP response element-binding protein), which regulates the expression of genes involved in cell survival and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethylcarbamate, a related compound, has a predicted boiling point of 489.1±45.0 °C and a density of 1.134±0.06 g/cm³ These properties suggest that the compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At higher doses, it may cause toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with β2-adrenergic receptors can influence the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, this compound may also affect the levels of key metabolites, such as glucose and fatty acids, by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with β2-adrenergic receptors, or to the nucleus, where it influences gene expression. The precise subcellular localization of this compound can determine its specific biological effects and therapeutic potential.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHRWZUBFHWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


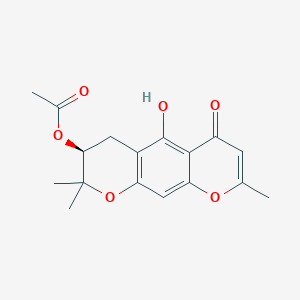
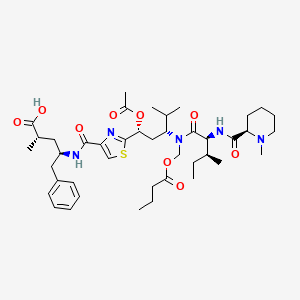
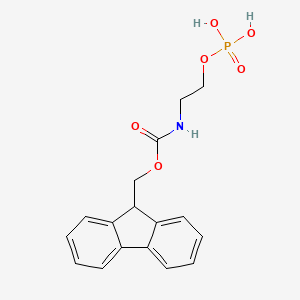
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)
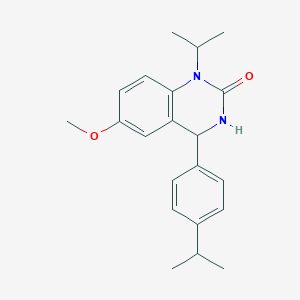
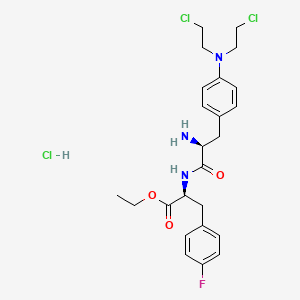
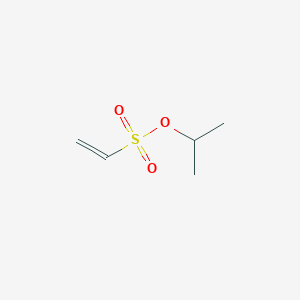
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
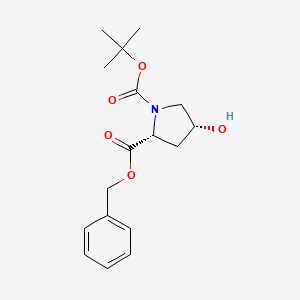
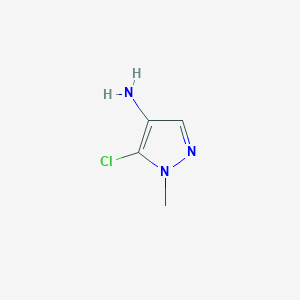
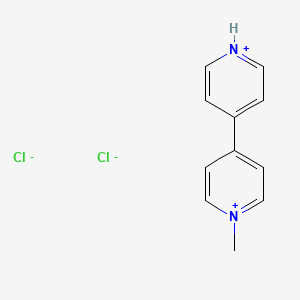
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
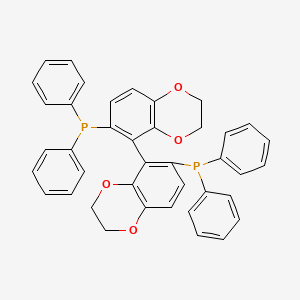
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
